4-(4-((2-methoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine
Description
This compound belongs to a class of sulfonylpiperazine-linked heterocyclic molecules, featuring a pyrimidine core substituted with a 1,2,4-triazole moiety and a 2-methoxy-4,5-dimethylphenylsulfonyl-piperazine group. The sulfonylpiperazine linker enhances solubility and modulates receptor binding, while the triazole-pyrimidine system may contribute to hydrogen-bonding interactions with biological targets .
Propriétés
IUPAC Name |
4-[4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazin-1-yl]-6-(1,2,4-triazol-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O3S/c1-14-8-16(29-3)17(9-15(14)2)30(27,28)25-6-4-24(5-7-25)18-10-19(22-12-21-18)26-13-20-11-23-26/h8-13H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPSUDVOUDPEAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 4-(4-((2-methoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine is a complex organic molecule that has garnered attention for its potential biological activities. This article will explore its pharmacological properties, including its antimicrobial, anticancer, and enzyme inhibitory effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 434.56 g/mol. The structure features a pyrimidine ring substituted with a triazole moiety and a sulfonyl-piperazine group, which are key to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H30N4O4S |
| Molecular Weight | 434.56 g/mol |
| Purity | ≥95% |
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of various triazole compounds against bacterial strains, suggesting that the presence of the triazole ring in this compound may enhance its antibacterial activity due to its ability to disrupt microbial cell wall synthesis and function .
Anticancer Properties
The compound's potential as an anticancer agent has also been explored. Triazole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar structures can inhibit cell proliferation by inducing apoptosis in cancer cells . The sulfonamide group is known for its role in enhancing the selectivity and potency of anticancer agents.
Enzyme Inhibition
Enzyme inhibition studies have revealed that compounds with piperazine and sulfonamide moieties can act as effective inhibitors of acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant for treating neurodegenerative diseases like Alzheimer's . The binding affinity of this compound to bovine serum albumin (BSA) suggests a potential for therapeutic applications in drug delivery systems .
Case Studies
Several case studies have been conducted to evaluate the biological activity of related compounds:
- Antibacterial Activity : A synthesized derivative featuring the sulfonamide group showed promising results against Gram-positive bacteria with minimal inhibitory concentrations (MIC) comparable to standard antibiotics .
- Cytotoxicity Testing : In vitro tests on cancer cell lines (e.g., Jurkat and HT-29) demonstrated that compounds with similar structures exhibited IC50 values lower than those of established chemotherapeutic agents like doxorubicin, indicating their potential as effective anticancer drugs .
- Enzyme Interaction Studies : Docking studies revealed that the compound interacts favorably with target enzymes, suggesting mechanisms for its inhibitory action on AChE and other relevant enzymes involved in disease processes .
Applications De Recherche Scientifique
Anticancer Activity
Research indicates that compounds similar to 4-(4-((2-methoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine exhibit promising anticancer properties. For instance, studies have shown that derivatives with triazole rings can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation. The sulfonamide group may enhance the compound's ability to interact with biological targets such as enzymes or receptors related to cancer progression.
Antimicrobial Properties
The presence of the triazole moiety is associated with antimicrobial activity against various pathogens. Compounds containing similar structures have been tested for their efficacy against bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of essential metabolic pathways.
Neuropharmacological Effects
The piperazine component suggests potential applications in neuropharmacology. Compounds with piperazine structures have been studied for their effects on neurotransmitter systems, making them candidates for treating conditions like anxiety and depression. Preliminary studies indicate that the compound may modulate serotonin receptors, contributing to its anxiolytic effects.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry demonstrated that a related pyrimidine derivative showed significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF7) with IC50 values in the low micromolar range. The mechanism was linked to apoptosis induction via mitochondrial pathways.
Case Study 2: Antimicrobial Activity
Research published in Antibiotics revealed that a series of triazole-sulfonamide compounds exhibited potent activity against Methicillin-resistant Staphylococcus aureus (MRSA). The structure–activity relationship (SAR) analysis indicated that modifications on the triazole ring could enhance antibacterial potency.
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several triazole- and sulfonylpiperazine-containing derivatives. Key analogues include:
Key Observations :
- Substituent Effects: The 2-methoxy-4,5-dimethylphenyl group in the target compound may improve metabolic stability compared to BJ05054’s trifluoromethylphenyl group, which increases lipophilicity but risks hepatotoxicity .
- Triazole Positioning : The 1H-1,2,4-triazol-1-yl group at position 6 is conserved across analogues, suggesting its critical role in target engagement, possibly via metal coordination or hydrogen bonding .
Methodological Considerations in Structural Analysis
The structural characterization of such compounds relies heavily on X-ray crystallography and computational modeling. Tools like SHELXL () and WinGX/ORTEP () are critical for refining crystal structures and analyzing anisotropic displacement parameters. For example, the trimethylpyrazole derivative () likely required SHELXL’s robust refinement algorithms to resolve steric clashes in its crystal lattice .
Q & A
Q. What are the recommended synthetic routes for this compound, and what key reaction conditions influence yield?
The synthesis typically involves sequential nucleophilic substitutions and sulfonylation. A common approach includes:
- Step 1: Coupling a piperazine derivative with a sulfonyl chloride group under inert conditions (e.g., nitrogen atmosphere) using a base like triethylamine in dichloromethane .
- Step 2: Introducing the triazole moiety via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) at 60–80°C in DMF . Key factors affecting yield include solvent polarity (DMF enhances nucleophilicity), catalyst loading (0.5–1.0 mol% CuI), and reaction time (12–24 hr). Impurities often arise from incomplete sulfonylation, requiring column chromatography (silica gel, 5% MeOH/CH₂Cl₂) for purification .
Q. How is structural integrity confirmed post-synthesis?
Characterization employs:
- NMR Spectroscopy: ¹H and ¹³C NMR to verify proton environments (e.g., sulfonyl group δ 3.2–3.5 ppm) and carbon backbone .
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 485.18) .
- X-ray Crystallography: Resolve stereochemistry of the piperazine ring and confirm sulfonyl-triazole spatial arrangement .
Q. What in vitro assays evaluate its enzyme inhibitory potential?
Common assays include:
- Kinase Inhibition: ADP-Glo™ Kinase Assay for IC₅₀ determination against kinases like PI3K or EGFR .
- Microbial Growth Inhibition: Broth microdilution (MIC values) for antibacterial screening (e.g., S. aureus, E. coli) .
- Fluorescence-Based Binding Studies: Förster resonance energy transfer (FRET) to assess target engagement .
Q. What are the solubility and stability profiles under experimental conditions?
- Solubility: Poor aqueous solubility (logP ~3.5); requires DMSO stock solutions (10 mM) diluted in PBS (pH 7.4) for cell-based assays .
- Stability: Stable at −20°C for >6 months. Degrades in acidic conditions (t₁/₂ <24 hr at pH 3.0), necessitating neutral buffers for in vitro studies .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data?
Contradictory results (e.g., anticancer vs. antimicrobial activity) may arise from assay variability or structural analogs. Strategies include:
- Standardized Protocols: Use identical cell lines (e.g., HeLa for cytotoxicity) and positive controls (e.g., doxorubicin) .
- Metabolite Profiling: LC-MS to identify degradation products that may interfere with activity .
- Target Deconvolution: CRISPR-Cas9 knockout screens to validate primary targets vs. off-target effects .
Q. What strategies optimize bioavailability and pharmacokinetics for in vivo studies?
- Prodrug Design: Introduce ester groups on the methoxy substituent to enhance intestinal absorption .
- Nanoparticle Encapsulation: Use PLGA nanoparticles (size ~150 nm) to improve plasma half-life .
- Metabolic Stability Assays: Liver microsome testing (e.g., human CYP450 isoforms) to identify metabolic hotspots .
Q. How do substituents on the piperazine and triazole moieties affect target binding affinity?
- Piperazine Modifications: Bulky groups (e.g., 4-chlorophenyl) reduce conformational flexibility, increasing selectivity for kinase ATP pockets (Kd improvement by 2–3 fold) .
- Triazole Substitutions: Electron-withdrawing groups (e.g., -CF₃) enhance π-π stacking with aromatic residues in enzyme active sites (IC₅₀ reduction by 50%) .
- SAR Studies: Co-crystallization with targets (e.g., PI3Kγ) reveals critical hydrogen bonds between the sulfonyl group and Lys833 .
Q. What computational methods predict target interactions?
- Molecular Docking: AutoDock Vina to simulate binding poses in kinase domains (grid size 25 ų centered on ATP site) .
- MD Simulations: GROMACS for 100-ns trajectories to assess complex stability (RMSD <2.0 Å) .
- QSAR Models: 3D descriptors (e.g., WHIM, GETAWAY) correlate logD values with antimicrobial activity (R² >0.85) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
